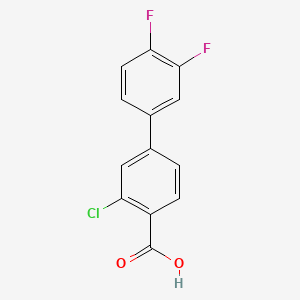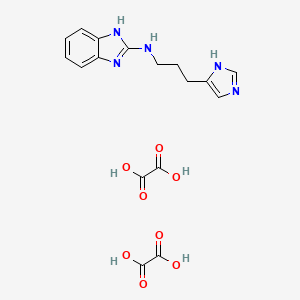
ROS 234 dioxalate
説明
Molecular Structure Analysis
The molecular formula of ROS 234 dioxalate is C17H19N5O8 . The molecular weight is 421.36 . The SMILES representation is O=C(O)C(O)=O.O=C(O)C(O)=O.C1(NCCCC2=CN=CN2)=NC3=CC=CC=C3N1 .Physical And Chemical Properties Analysis
ROS 234 dioxalate is an off-white solid . It is soluble to 50 mM in water and to 50 mM in DMSO . The compound should be stored in desiccated conditions at room temperature .科学的研究の応用
Antioxidant Enzymes and Human Diseases
- ROS play a crucial role in cell growth, differentiation, progression, and death. While low concentrations of ROS can be beneficial, higher amounts contribute to aging and various diseases including cancer, ischemia, and immune and endocrine dysfunctions (Matés, Pérez-Gómez, & Núñez de Castro, 1999).
Oxidative Stress in Gastrointestinal Diseases
- ROS are by-products of cellular metabolic activities, and their imbalance can lead to gastrointestinal diseases like peptic ulcers, gastrointestinal cancers, and inflammatory bowel disease (Bhattacharyya, Chattopadhyay, Mitra, & Crowe, 2014).
ROS-Based Nanomedicine
- Innovative nanotechnologies utilize ROS-regulating properties of nanomaterials for therapeutic methods, particularly for diseases caused by ROS (Yang, Chen, & Shi, 2019).
ROS in Algal Cells
- Algal cells' response to environmental stresses involves ROS production, which is managed by various antioxidant enzymes and non-enzymatic components (Mallick & Mohn, 2000).
Cerium Oxide Nanoparticles in ROS-Related Diseases
- Cerium oxide nanoparticles exhibit redox activity and oxygen buffering capacity, used in biomedical applications to treat diseases caused by ROS and reactive nitrogen species (Lord, Berret, Singh, Vinu, & Karakoti, 2021).
Biological and Physiological Role of ROS
- ROS are chemically reactive molecules with a dual role: beneficial in signaling and immune responses, and harmful in high concentrations causing oxidative stress and related disorders (Zuo, Zhou, Pannell, Ziegler, & Best, 2015).
Redox-Responsive Fluorescent Probes
- Development of fluorescent probes for redox cycles in biological systems, aiding in the study of ROS generation, transport, and physiological function in various systems (Lou, Li, & Han, 2015).
Oxidative Stress and Antioxidative Systems
- The study of oxidative stress in plants and the measurement of ROS, major antioxidant metabolites, and antioxidative enzymes (Noctor, Mhamdi, & Foyer, 2016).
Copper-Induced Oxidative Stress in Arabidopsis Thaliana
- Examination of ROS content and antioxidant enzyme activities in plants exposed to copper stress, demonstrating the plant's response mechanisms to oxidative stress (Drążkiewicz, Skórzyńska-Polit, & Krupa, 2004).
ROS as Pleiotropic Physiological Signalling Agents
- ROS, especially hydrogen peroxide, play a central role in redox signaling and are involved in various physiological and pathological processes (Sies & Jones, 2020).
作用機序
Target of Action
ROS 234 dioxalate is a potent antagonist of the H3 receptor . The H3 receptor is a G-protein-coupled receptor (GPCR) that is predominantly expressed in the central nervous system (CNS). It plays a crucial role in the release and synthesis of histamine, a neurotransmitter involved in a variety of physiological functions including sleep-wake regulation, cognitive processes, and feeding behavior .
Mode of Action
ROS 234 dioxalate interacts with the H3 receptor, inhibiting its function . This inhibition disrupts the normal signaling pathways of the H3 receptor, leading to changes in the release and synthesis of histamine .
Biochemical Pathways
The primary biochemical pathway affected by ROS 234 dioxalate is the histaminergic pathway . By inhibiting the H3 receptor, ROS 234 dioxalate disrupts the normal functioning of this pathway, leading to changes in the levels of histamine in the brain . The downstream effects of this disruption can include alterations in sleep-wake cycles, cognitive processes, and feeding behavior .
Pharmacokinetics
This means that while ROS 234 dioxalate can interact with H3 receptors in the peripheral nervous system, its ability to access H3 receptors in the central nervous system is limited . This can impact the bioavailability of ROS 234 dioxalate and its overall effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of ROS 234 dioxalate’s action primarily involve changes in histamine signaling . By inhibiting the H3 receptor, ROS 234 dioxalate disrupts the normal release and synthesis of histamine, leading to alterations in the physiological processes that histamine is involved in .
Action Environment
The action, efficacy, and stability of ROS 234 dioxalate can be influenced by a variety of environmental factors. For instance, factors that affect the integrity of the blood-brain barrier, such as inflammation or injury, could potentially impact the ability of ROS 234 dioxalate to access H3 receptors in the central nervous system . Additionally, factors that affect the expression or function of H3 receptors, such as genetic variations or the presence of other drugs, could also influence the action of ROS 234 dioxalate .
特性
IUPAC Name |
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBCMILCFDKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ROS 234 dioxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1425129.png)



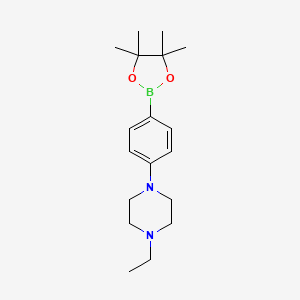
![(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B1425139.png)
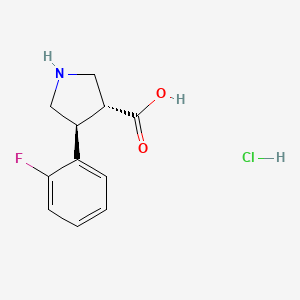
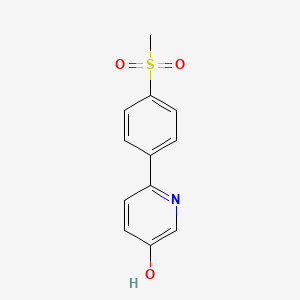
![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425145.png)



